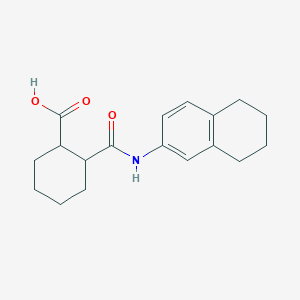
2-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohexanecarboxylic acid, commonly referred to as THNCA, is a chemical compound that has gained considerable attention in the scientific community due to its potential therapeutic properties. THNCA belongs to the class of Naphthalene derivatives, and it has been found to possess several biological activities that make it a promising candidate for drug development.
作用機序
The mechanism of action of THNCA is not fully understood, but it is believed to involve the modulation of several signaling pathways involved in inflammation and pain. THNCA has been shown to inhibit the activation of MAPKs and PI3K/Akt signaling pathways, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
THNCA has been found to possess several biochemical and physiological effects that make it a promising candidate for drug development. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, reduce pain perception, and enhance the activity of antioxidant enzymes, such as catalase and superoxide dismutase.
実験室実験の利点と制限
THNCA has several advantages and limitations for lab experiments. Its potent anti-inflammatory and analgesic properties make it an ideal candidate for the development of novel drugs for the treatment of inflammatory and pain-related disorders. However, its limited solubility in water and low bioavailability may limit its therapeutic potential.
将来の方向性
Several future directions for the research on THNCA can be identified. One potential direction is the development of novel drug delivery systems that can enhance its solubility and bioavailability. Another direction is the investigation of its potential as a therapeutic agent for the treatment of chronic pain and inflammatory disorders. Further studies are also needed to elucidate its mechanism of action and identify potential targets for drug development.
合成法
The synthesis of THNCA can be achieved through several methods, including the reaction of 2-amino-5,6,7,8-tetrahydronaphthalene with cyclohexanone followed by cyclization. Another method involves the reaction of 2-(aminomethyl) cyclohexanone with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Both methods have been reported to yield high purity THNCA.
科学的研究の応用
THNCA has been the subject of several scientific studies, and it has been found to possess potent anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. THNCA has also been found to reduce pain perception in animal models of acute and chronic pain.
特性
製品名 |
2-(5,6,7,8-Tetrahydronaphthalen-2-ylcarbamoyl)cyclohexanecarboxylic acid |
|---|---|
分子式 |
C18H23NO3 |
分子量 |
301.4 g/mol |
IUPAC名 |
2-(5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H23NO3/c20-17(15-7-3-4-8-16(15)18(21)22)19-14-10-9-12-5-1-2-6-13(12)11-14/h9-11,15-16H,1-8H2,(H,19,20)(H,21,22) |
InChIキー |
OHULBSIEGVKYJM-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC3=C(CCCC3)C=C2)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)NC2=CC3=C(CCCC3)C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5E)-5-[(pyridin-2-ylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B269496.png)
![1-Methyl-2-[(2-thienylcarbonyl)methylidene]pyrrolidine](/img/structure/B269498.png)
![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)

![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B269534.png)
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)

![N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)